In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dibromothieno[3,2-b]thiophene
In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dibromothieno[3,2-b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromothieno[3,2-b]thiophene is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of advanced organic electronic materials. Its rigid, planar thieno[3,2-b]thiophene core, functionalized with bromine atoms at the 3 and 6 positions, makes it an ideal intermediate for creating a variety of π-conjugated systems through cross-coupling reactions.[1][2] These resulting materials, including polymers and small molecules, are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] This guide provides a comprehensive overview of the physicochemical properties of 3,6-Dibromothieno[3,2-b]thiophene, detailed experimental protocols for its synthesis, and a summary of its key applications.
Physicochemical Properties
The fundamental physicochemical properties of 3,6-Dibromothieno[3,2-b]thiophene are summarized in the tables below. These properties are essential for its handling, characterization, and application in further chemical synthesis.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₂Br₂S₂ | [3] |
| Molecular Weight | 298.02 g/mol | [3] |
| CAS Number | 392662-65-6 | [2] |
| Appearance | White to off-white or yellow powder/crystal | [4] |
Thermal and Physical Properties
| Property | Value | Notes | Reference |
| Melting Point | 127 °C | [5] | |
| Boiling Point | 332.4 ± 37.0 °C | Predicted | [6] |
| Density | 2.209 ± 0.06 g/cm³ | Predicted | [6] |
Solubility
The solubility of 3,6-Dibromothieno[3,2-b]thiophene is a critical parameter for its use in solution-based reactions and processing techniques.
| Solvent | Solubility | Notes | Reference |
| N,N-Dimethylformamide (DMF) | Very soluble | [2] | |
| Methanol | Soluble | [2] | |
| Glacial Acetic Acid | Sparingly soluble | [2] | |
| Chloroform | Very slightly soluble | [2] | |
| Water | Practically insoluble | [2] | |
| Tetrahydrofuran (THF) | Limited solubility, sufficient for some optical measurements | For derivatives | [7] |
Spectroscopic Data
Spectroscopic data is vital for the identification and characterization of 3,6-Dibromothieno[3,2-b]thiophene.
| Technique | Data | Solvent | Reference |
| ¹H NMR | δ 7.34 (s, 2H) | CDCl₃ | |
| ¹³C NMR | Not readily available | Due to poor solubility | [7] |
| UV-Vis Absorption | Not readily available | Data for derivatives are reported | [7] |
Experimental Protocols
The synthesis of 3,6-Dibromothieno[3,2-b]thiophene can be achieved through several routes. The two most prominent methods are the "halogen dance" reaction starting from 2,5-dibromothieno[3,2-b]thiophene and the selective reduction of 2,3,5,6-tetrabromothieno[3,2-b]thiophene.
Synthesis via Halogen Dance Reaction
This method involves the base-induced intramolecular rearrangement of a halogen atom on the thieno[3,2-b]thiophene core.
Reaction Scheme:
Caption: Synthesis of 3,6-Dibromothieno[3,2-b]thiophene via Halogen Dance.
Detailed Protocol:
Synthesis via Reduction of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene
This method provides a straightforward route to 3,6-Dibromothieno[3,2-b]thiophene through the selective removal of the bromine atoms at the 2 and 5 positions.
Reaction Scheme:
Caption: Synthesis of 3,6-Dibromothieno[3,2-b]thiophene via Reduction.
Detailed Protocol:
A detailed experimental protocol for this specific reduction is not explicitly provided in the searched literature. However, based on general procedures for similar reductions, the synthesis would likely involve the following steps:[1][9]
-
Reaction Setup: 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is dissolved in a suitable organic solvent, such as acetic acid.
-
Reagent Addition: Zinc powder is added to the solution. The reaction mixture is then typically heated to facilitate the reduction.
-
Workup and Purification: After the reaction is complete, the excess zinc is filtered off. The product is then isolated by extraction and purified, commonly through recrystallization or column chromatography.
Applications in Materials Science
3,6-Dibromothieno[3,2-b]thiophene is a versatile precursor for a wide range of organic semiconducting materials. The bromine atoms can be readily substituted using various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce different functional groups and extend the π-conjugated system.[4]
Workflow for Material Synthesis:
Caption: General workflow for the synthesis of organic electronic materials.
Conclusion
3,6-Dibromothieno[3,2-b]thiophene is a cornerstone molecule in the field of organic electronics. Its well-defined structure and reactive bromine functionalities provide a robust platform for the rational design and synthesis of novel semiconducting materials. While some of its fundamental physicochemical data, such as its crystal structure and detailed spectroscopic analysis in various solvents, are not extensively reported, its utility as a synthetic intermediate is well-established. Further research into its solid-state properties and the development of more detailed and optimized synthetic protocols will undoubtedly continue to expand its role in the advancement of organic electronic devices.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. ossila.com [ossila.com]
- 3. chemscene.com [chemscene.com]
- 4. playpenghu.com [playpenghu.com]
- 5. labproinc.com [labproinc.com]
- 6. 3,6-DIBROMOTHIENO[3,2-B]THIOPHENE CAS#: 392662-65-6 [m.chemicalbook.com]
- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thieno[3,2-b]indoles via Halogen Dance and Ligand-Controlled One-Pot Sequential Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
